(Carboxymethyl)dimethylsulphonium iodide, sodium salt
Description
(Carboxymethyl)dimethylsulphonium iodide, sodium salt is a synthetic organic compound featuring a carboxymethyl group (-CH₂-COOH) attached to a dimethylsulphonium moiety (S⁺(CH₃)₂), with iodide (I⁻) as the counterion and sodium (Na⁺) as the cation. While direct references to this compound are absent in the provided evidence, its structure can be inferred from analogous sodium salts and sulphonium derivatives.
Properties
CAS No. |
93777-02-7 |
|---|---|
Molecular Formula |
C4H8INaO2S |
Molecular Weight |
270.07 g/mol |
IUPAC Name |
sodium;2-dimethylsulfonioacetate;iodide |
InChI |
InChI=1S/C4H8O2S.HI.Na/c1-7(2)3-4(5)6;;/h3H2,1-2H3;1H;/q;;+1/p-1 |
InChI Key |
YIEVDILYQBJHIT-UHFFFAOYSA-M |
Canonical SMILES |
C[S+](C)CC(=O)[O-].[Na+].[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Carboxymethyl)dimethylsulphonium iodide, sodium salt typically involves the reaction of dimethylsulphonium iodide with sodium carboxymethylate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with temperature and pressure control systems. The process ensures high yield and purity of the final product, which is essential for its applications in various industries .
Chemical Reactions Analysis
Types of Reactions
(Carboxymethyl)dimethylsulphonium iodide, sodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, and amines are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfide.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
(Carboxymethyl)dimethylsulphonium iodide, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential role in biological systems and as a biochemical probe.
Medicine: Explored for its therapeutic potential and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of (Carboxymethyl)dimethylsulphonium iodide, sodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by altering the activity of these targets. The specific pathways and molecular targets depend on the context of its application, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
Sodium Carboxymethyl Cellulose (CMC)
Key Differences :
- Structure : CMC is a polymeric derivative of cellulose with carboxymethyl groups (-CH₂-COO⁻Na⁺) substituted on glucose units, whereas the target compound is a small molecule with a sulphonium center.
- Applications: CMC is widely used as a thickener, stabilizer, and binder in food, pharmaceuticals, and cosmetics due to its non-toxicity and high viscosity . The target compound’s smaller size and ionic groups may suit it for electrochemical applications.
- Ionic Conductivity : CMC’s conductivity can be enhanced by doping with salts like sodium perchlorate, which disrupt crystallinity and increase amorphous content . The target compound’s intrinsic ionic groups (sulphonium and iodide) may offer higher baseline conductivity.
Sodium Salts of Sulfonic Acids (e.g., Sodium Dimethylbenzenesulfonate)
Key Differences :
- Charge and Reactivity : Sulfonate salts (-SO₃⁻Na⁺) are anionic, while the target compound’s sulphonium group (S⁺) is cationic. This difference influences solubility and interaction with other ions.
- Applications : Sulfonates are commonly used as surfactants or stabilizers , whereas the target compound’s iodide ion may enable redox activity, similar to sodium iodide (NaI) in iodine generation .
Sodium Iodide (NaI)
Key Differences :
Phosphonothioate Sodium Salts
Key Differences :
- Central Atom: Phosphonothioates feature phosphorus (e.g., O-(2,2-dimethylpropyl) methylphosphonothioate sodium salt ), whereas the target compound uses sulphur.
- Reactivity: Phosphonothioates are often used in specialized synthesis, while the sulphonium group in the target compound may act as an alkylating agent or ionic conductor.
Data Table: Comparative Properties of Sodium Salts
*Hypothetical values based on structural analogs.
Research Findings and Implications
- Ionic Conductivity : Doping sodium carboxymethyl cellulose with sodium perchlorate enhances conductivity by increasing amorphous content, but excessive salt concentrations induce crystalline phases that hinder ion transport . The target compound’s sulphonium group may mitigate this issue by maintaining a disordered structure.
- Redox Activity : The iodide ion in the target compound could participate in iodine-related redox reactions, akin to NaI’s role in generating I₂ under oxidative conditions .
Biological Activity
(Carboxymethyl)dimethylsulphonium iodide, sodium salt, is a sulfonium compound that has garnered attention due to its potential biological activities and applications in various fields, including corrosion inhibition and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a carboxymethyl group attached to a dimethylsulphonium ion, with iodide as the counterion. Its chemical formula is , and it exhibits properties typical of ionic liquids, including low volatility and high thermal stability.
Biological Activity Overview
The biological activity of (carboxymethyl)dimethylsulphonium iodide is primarily associated with its role as an ionic liquid. Recent studies have highlighted its effectiveness in several areas:
- Corrosion Inhibition : The compound has been investigated for its ability to inhibit corrosion in metals, particularly in acidic environments. It acts by forming a protective layer on the metal surface, thus reducing the rate of corrosion.
- Antimicrobial Properties : Some studies suggest that sulfonium compounds exhibit antimicrobial activity, although specific data on this compound is limited.
Corrosion Inhibition Studies
A significant body of research has focused on the corrosion inhibition properties of (carboxymethyl)dimethylsulphonium iodide. For instance, a study evaluated its effectiveness in inhibiting corrosion of API 5L X52 steel in 1 M H2SO4 solution. The findings indicated:
- Inhibition Efficiency (IE) : The compound demonstrated an IE of approximately 79%, which was higher than many other tested inhibitors.
- Mechanism : The inhibition mechanism was attributed to the adsorption of the cation on the metal surface, which reduced the electrochemical reactions associated with corrosion.
Table 1: Corrosion Inhibition Efficiency of Various Compounds
| Compound | Inhibition Efficiency (%) |
|---|---|
| (Carboxymethyl)dimethylsulphonium iodide | 79 |
| Decyl(dimethyl)sulfonium iodide | 81 |
| Tetrafluoroborate | 78 |
| Hexafluorophosphate | 73 |
Case Studies
-
Corrosion Inhibition Mechanism :
- A study utilized electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) to analyze the inhibition properties of (carboxymethyl)dimethylsulphonium iodide.
- Results indicated a mixed-type inhibition behavior, suggesting that both anodic and cathodic reactions were retarded by the presence of the inhibitor.
-
Comparative Studies :
- Research comparing various ionic liquids revealed that those containing iodide ions exhibited superior inhibition efficiency compared to other anions. This suggests that the iodide component may play a crucial role in enhancing the biological activity of sulfonium compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
